molecular formula C14H14N2O B102611 2-Methyl-1,2-di-4-pyridinyl-1-propanone CAS No. 17286-92-9

2-Methyl-1,2-di-4-pyridinyl-1-propanone

Cat. No.: B102611
CAS No.: 17286-92-9
M. Wt: 226.27 g/mol
InChI Key: IQHADESJQPBAES-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2-di-4-pyridinyl-1-propanone typically involves the reaction of 4-pyridinecarboxaldehyde with acetone in the presence of a base, followed by a condensation reaction to form the desired product. The reaction conditions often include a solvent such as ethanol and a catalyst like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2-di-4-pyridinyl-1-propanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-1,2-di-4-pyridinyl-1-propanone has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-Methyl-1,2-di-4-pyridinyl-1-propanone involves the inhibition of steroid 11β-hydroxylase in the adrenal cortex. This enzyme is crucial for the biosynthesis of corticosterone, and its inhibition leads to a decrease in corticosterone levels. The compound binds to the active site of the enzyme, blocking its activity and preventing the conversion of deoxycorticosterone to corticosterone.

Comparison with Similar Compounds

Properties

IUPAC Name

2-methyl-1,2-dipyridin-4-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-14(2,12-5-9-16-10-6-12)13(17)11-3-7-15-8-4-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHADESJQPBAES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=NC=C1)C(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10938224
Record name 2-Methyl-1,2-di(pyridin-4-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17286-92-9
Record name Metapyrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017286929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1,2-di(pyridin-4-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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